![molecular formula C16H13NO2 B12900846 1-(4-Methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one CAS No. 141493-60-9](/img/structure/B12900846.png)
1-(4-Methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one is an organic compound with a complex structure that includes a methoxyphenyl group and a cyclohepta[b]pyrrol-2(1H)-one core
Vorbereitungsmethoden
The synthesis of 1-(4-Methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with cycloheptanone in the presence of a base to form an intermediate, which is then cyclized to produce the desired compound. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of more efficient catalysts to reduce production costs and environmental impact .
Analyse Chemischer Reaktionen
1-(4-Methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces alcohols .
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(4-Methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-(4-Methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one can be compared with other similar compounds, such as:
1-(4-Hydroxyphenyl)cyclohepta[b]pyrrol-2(1H)-one: This compound has a hydroxyl group instead of a methoxy group, which can lead to different chemical reactivity and biological activity.
1-(4-Chlorophenyl)cyclohepta[b]pyrrol-2(1H)-one: The presence of a chlorine atom can significantly alter the compound’s properties, making it more reactive in certain substitution reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
141493-60-9 |
---|---|
Molekularformel |
C16H13NO2 |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)cyclohepta[b]pyrrol-2-one |
InChI |
InChI=1S/C16H13NO2/c1-19-14-9-7-13(8-10-14)17-15-6-4-2-3-5-12(15)11-16(17)18/h2-11H,1H3 |
InChI-Schlüssel |
MAYTWYZRDOVXFR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C3=CC=CC=CC3=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.